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CMP-N-acetylneuraminic acid sodium salt -

CMP-N-acetylneuraminic acid sodium salt

Catalog Number: EVT-1805494
CAS Number:
Molecular Formula: C20H29N4Na2O16P
Molecular Weight: 658.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

This compound is derived from N-acetylmannosamine and cytidine triphosphate through enzymatic reactions catalyzed by specific synthetases. It can be produced using microbial fermentation techniques, particularly through engineered strains of Escherichia coli that express the necessary enzymes for its synthesis .

Classification

CMP-N-acetylneuraminic acid sodium salt is classified as a nucleotide sugar. It serves as a substrate for sialyltransferases, which are enzymes that transfer sialic acid to oligosaccharides, thereby playing a crucial role in glycosylation processes in biological systems .

Synthesis Analysis

Methods

The synthesis of CMP-N-acetylneuraminic acid sodium salt typically involves the following methods:

  1. Enzymatic Synthesis: The primary method for synthesizing CMP-N-acetylneuraminic acid involves the use of N-acetylmannosamine and cytidine triphosphate in the presence of CMP-N-acetylneuraminic acid synthetase. This enzyme catalyzes the condensation reaction to form the sugar nucleotide.
  2. Microbial Fermentation: A large-scale production system can be established using genetically engineered E. coli strains that co-express Neu5Ac aldolase and CMP-N-acetylneuraminic acid synthetase. This approach allows for efficient conversion of inexpensive substrates into the desired product .

Technical Details

  • Reaction Conditions: Optimal conditions for enzymatic reactions typically include specific pH levels (around 7.5) and temperature settings (37°C). The use of manganese chloride as a cofactor can enhance enzyme activity during synthesis .
  • Monitoring Techniques: The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to quantify product formation .
Molecular Structure Analysis

Structure

CMP-N-acetylneuraminic acid sodium salt has a complex molecular structure characterized by:

  • Molecular Formula: C11H15N2O9P
  • Molecular Weight: Approximately 350.22 g/mol
  • Functional Groups: The molecule features a sialic acid moiety linked to a cytidine monophosphate group, which contributes to its reactivity as a sugar nucleotide.

Data

The compound's structural integrity can be confirmed through various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its molecular conformation and purity .

Chemical Reactions Analysis

Reactions

CMP-N-acetylneuraminic acid sodium salt participates in several key biochemical reactions:

  1. Sialylation Reactions: It acts as a donor substrate for sialyltransferases, facilitating the addition of sialic acid to glycoproteins and glycolipids.
  2. Hydrolysis Reactions: Under certain conditions, it can undergo hydrolysis to yield free N-acetylneuraminic acid and cytidine monophosphate.

Technical Details

The kinetics of these reactions can be studied using techniques like 31P NMR spectroscopy, which allows for real-time monitoring of the formation and degradation of CMP-sialic acids under various experimental conditions .

Mechanism of Action

Process

The mechanism of action for CMP-N-acetylneuraminic acid sodium salt primarily involves its role as a substrate in enzymatic reactions catalyzed by sialyltransferases. These enzymes facilitate the transfer of the sialic acid moiety from CMP-N-acetylneuraminic acid to specific acceptor molecules (e.g., glycoproteins), resulting in increased sialylation.

Data

Studies have shown that the efficiency of sialylation can be influenced by factors such as enzyme concentration, substrate availability, and reaction conditions (pH and temperature) which optimize the enzymatic activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: CMP-N-acetylneuraminic acid sodium salt is typically presented as a white lyophilized powder.
  • Solubility: It is soluble in water, forming a clear colorless solution at concentrations up to 100 mg/mL.

Chemical Properties

  • Stability: The compound is stable when stored at -15 to -25°C for up to 24 months.
  • Purity Specifications: High-performance liquid chromatography analysis indicates that it should contain at least 90% CMP-N-acetylneuraminic acid with minimal impurities from other nucleotides or free sialic acids .
Applications

CMP-N-acetylneuraminic acid sodium salt has significant scientific applications:

  1. Glycoengineering: It is widely used in vitro for modifying the glycosylation patterns of therapeutic proteins, enhancing their efficacy and stability.
  2. Biochemical Research: The compound serves as an essential tool in studying glycan structures and functions, particularly in the context of cellular interactions and immune responses.
  3. Pharmaceutical Development: Its role in drug formulation processes helps improve drug delivery systems through targeted sialylation strategies.
Biosynthesis and Molecular Mechanisms of CMP-N-Acetylneuraminic Acid

Enzymatic Pathways for CMP-Neu5Ac Synthesis in Prokaryotic Systems

Role of CMP-Neu5Ac Synthetase (EC 2.7.7.43) in Activation of Sialic Acid

CMP-Neu5Ac synthetase catalyzes the ATP-dependent condensation of cytidine triphosphate (CTP) with N-acetylneuraminic acid (Neu5Ac) to form CMP-Neu5Ac, the activated sugar donor for sialyltransferases. This reaction occurs in the nucleus of eukaryotic cells but is cytosolic in prokaryotes, yielding CMP-Neu5Ac and inorganic pyrophosphate [1] [7] [8]. The enzyme exhibits strict specificity for Neu5Ac and CTP, with E. coli K1-derived synthetase showing a Km of 0.31 mM for CTP and 4 mM for Neu5Ac. Divalent cations (Mg²⁺ or Mn²⁺) are essential for activity, with optimal pH ranges shifting from pH 7.5 (with Mn²⁺) to pH 9–10 (with Mg²⁺) [1] [6]. Structural analyses reveal that bacterial synthetases employ a conserved nucleotide-binding domain to orient CTP for nucleophilic attack by Neu5Ac’s anomeric carbon [9].

Neu5Ac Aldolase (EC 4.1.3.3) in Precursor Synthesis and Substrate Recycling

Neu5Ac aldolase (NAL) reversibly cleaves Neu5Ac into N-acetyl-D-mannosamine (ManNAc) and pyruvate, serving as a critical entry point for sialic acid scavenging in bacteria like Escherichia coli and Pasteurella multocida. The enzyme operates via a Schiff-base mechanism, where Lys164 (in P. multocida) forms a covalent intermediate with pyruvate [3]. Equilibrium favors cleavage (Keq ≈ 12 M⁻¹), but synthetic applications drive condensation by supplying excess pyruvate [3] [8]. NALs exhibit broad substrate tolerance, accepting ManNAc analogs with modifications at C5 (e.g., N-glycolyl) or C6 (e.g., 6-azido), enabling chemoenzymatic synthesis of non-natural sialic acids [3]. Structural studies show the linear ketone form of Neu5Ac binds via hydrogen bonds to all hydroxyl groups, with the P. multocida enzyme uniquely accommodating C8-modified substrates like 5-O-methyl-ManNAc [3].

Microbial Metabolic Engineering for Large-Scale Production

Co-Expression Systems in Escherichia coli for Enhanced Yield

Single-strain E. coli systems co-expressing Neu5Ac aldolase (nanA) and CMP-Neu5Ac synthetase (neuA) achieve high-yield CMP-Neu5Ac production. By cloning both genes into a single plasmid under a T7 promoter, recombinant E. coli BL21(DE3) produces both enzymes at >70% of soluble protein, yielding 4000 U/L aldolase and 200 U/L synthetase activities [1]. This eliminates multi-strain fermentation complexities, enabling gram-scale synthesis from ManNAc, pyruvate, and CTP in whole-cell biocatalysis. After 12 hours, CMP-Neu5Ac accumulates to 13.22 mM (8.12 g/L), though prolonged incubation degrades the product due to endogenous phosphatases [1] [6].

Optimization of Whole-Cell Biocatalysis and Substrate Utilization Efficiency

Efficiency hinges on substrate cost reduction and reaction engineering:

  • ManNAc supply: Alkaline epimerization of inexpensive N-acetylglucosamine (GlcNAc) at pH 11 generates a ManNAc/GlcNAc mixture (ratio ~1:4). Methanol extraction enriches ManNAc to 80–88% purity, reducing reliance on expensive pure ManNAc [1].
  • Reaction conditions: Whole-cell reactions at pH 7.5 with 10 mM MnCl₂ maximize CMP-Neu5Ac synthetase activity. Excess pyruvate drives Neu5Ac aldolase toward condensation [1] [6].
  • Purification: Anion-exchange chromatography (Dowex 1×8 formate resin) separates CMP-Neu5Ac from CTP, CMP, and inorganic salts, achieving >95% purity [1].

Table 1: Microbial Engineering Strategies for CMP-Neu5Ac Production

StrategyApproachYield Enhancement
Co-expressionnanA and neuA in single-plasmid system8.12 g/L CMP-Neu5Ac in 12 hours
Substrate engineeringMethanol extraction of ManNAc from GlcNAc epimerization75–80% pure ManNAc at 1/10 cost of commercial
Reaction optimizationpH 7.5, 10 mM Mn²⁺, excess pyruvate200 U/L synthetase activity in whole cells

Substrate Specificity and Kinetic Analysis of Sialyltransferases

Mechanistic Insights into Glycan Chain Elongation

Sialyltransferases (STs) transfer Neu5Ac from CMP-Neu5Ac to acceptor glycans via SN2-like inverting mechanisms. Bacterial STs generate diverse linkages:

  • α2-8 linkages: Form polysialic acid (polySia) capsules in pathogens (e.g., E. coli K1, N. meningitidis B). PolySia chains exceed 100 residues and are O-acetylated at C7/C9 (E. coli) or C7/C8 (N. meningitidis), masking bacteria from immune recognition [5] [9].
  • α2-3 linkages: GM3 synthase (SAT-1) in rat brain transfers Neu5Ac to lactosylceramide with Km of 80 μM for lactosylceramide and 210 μM for CMP-Neu5Ac [6].STs exhibit absolute dependence on CMP-Neu5Ac as the donor but tolerate Neu5Ac modifications (e.g., 9-O-acetyl, N-glycolyl) if present in the donor substrate [5] [10].

Regulatory Role of CMP-Neu5Ac in Enzyme Catalysis

CMP-Neu5Ac allosterically regulates sialometabolism:

  • Feedback inhibition: In E. coli, elevated CMP-Neu5Ac inhibits nanA transcription, repressing sialic acid catabolism when synthetic demands are high [2] [9].
  • Biosensor design: E. coli’s transcription factor NanR represses sialic acid catabolism operons (nanATEK) until bound by Neu5Ac. Engineered NanR-based biosensors enable high-throughput screening of CMP-Neu5Ac-overproducing strains [2] [10].
  • Enzyme kinetics: CMP competitively inhibits CMP-Neu5Ac synthetase (Ki = 0.8 mM), necessitating rapid removal to maximize flux [1] [6].

Table 2: Kinetic Parameters of Sialometabolic Enzymes

EnzymeSubstrateKm (μM)Specificity Features
CMP-Neu5Ac synthetaseNeu5Ac4000Irreversible kinetics; inhibited by CMP
(E. coli K1)CTP310Requires Mg²⁺/Mn²⁺; pH optimum 7.5 (Mn²⁺)
GM3 synthaseLactosylceramide80Highest specificity for lactosylceramide
(Rat brain)CMP-Neu5Ac210Activated by Mn²⁺ (10 mM) and Triton CF-54
Neu5Ac aldolaseNeu5Ac3400Reversible reaction; favors cleavage
(P. multocida)ManNAc1800Tolerates C5/C6-modified ManNAc analogs

Properties

Product Name

CMP-N-acetylneuraminic acid sodium salt

IUPAC Name

disodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

Molecular Formula

C20H29N4Na2O16P

Molecular Weight

658.4 g/mol

InChI

InChI=1S/C20H31N4O16P.2Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);;/q;2*+1/p-2/t8-,9+,10-,12+,13+,14+,15+,16+,17+,20+;;/m0../s1

InChI Key

RDSGQXNTVKSPNI-QEIJJSGTSA-L

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+].[Na+]

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OP(=O)([O-])OC[C@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O.[Na+].[Na+]

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